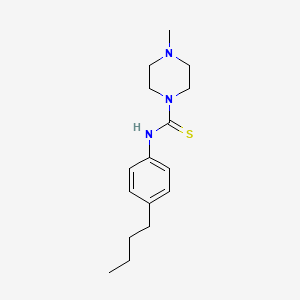

N-(4-butylphenyl)-4-methyl-1-piperazinecarbothioamide

Descripción general

Descripción

N-(4-butylphenyl)-4-methyl-1-piperazinecarbothioamide, also known as BZP, is a synthetic compound that belongs to the class of piperazines. BZP was initially developed as an antidepressant, but it has been used as a recreational drug due to its stimulant effects. In recent years, BZP has gained attention from the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Pyruvate Dehydrogenase Kinase Inhibition : Secondary amides, including those structurally related to N-(4-butylphenyl)-4-methyl-1-piperazinecarbothioamide, have been studied for their inhibitory effects on pyruvate dehydrogenase kinase (PDHK). These compounds enhance the oxidation of lactate in human fibroblasts, indicating potential for metabolic regulation and therapeutic applications in diseases characterized by altered metabolic states (Aicher et al., 2000).

Antimicrobial and Hypoglycemic Activities : Derivatives structurally related to N-(4-butylphenyl)-4-methyl-1-piperazinecarbothioamide have been synthesized and evaluated for their antimicrobial and hypoglycemic activities. Certain compounds showed potent antibacterial activity against pathogenic strains and significant reduction in serum glucose levels in diabetic rats (Al-Abdullah et al., 2015).

Material Science Applications

- Flame Retardancy in Epoxy Resin : A novel P/N-containing oligomer was synthesized and used to enhance the flame retardancy of epoxy resin. The presence of such compounds in epoxy formulations leads to improved flame retardant properties, highlighting their potential in developing safer and more durable materials (Zhu et al., 2019).

Biochemical Research

- Tyrosinase and Melanin Inhibition : Research involving N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides focused on their inhibitory potential against mushroom tyrosinase, showing significant biological activity. These findings suggest applications in treating hyperpigmentation disorders and as potential depigmentation agents with minimal side effects (Raza et al., 2019).

Propiedades

IUPAC Name |

N-(4-butylphenyl)-4-methylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3S/c1-3-4-5-14-6-8-15(9-7-14)17-16(20)19-12-10-18(2)11-13-19/h6-9H,3-5,10-13H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQREZSJEMTPAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201308 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-butylphenyl)-4-methylpiperazine-1-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{6-methyl-1-phenyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B4065447.png)

![methyl (2S,4R)-4-{[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4065452.png)

![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4065464.png)

![3,5-di-tert-butyl-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride](/img/structure/B4065475.png)

![1-benzyl-4-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4065483.png)

![1-{2-hydroxy-3-[4-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]propyl}-4-piperidinol](/img/structure/B4065506.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4065522.png)

![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B4065542.png)

![N-cyclopentyl-N'-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]succinamide](/img/structure/B4065544.png)

![1-(cyclohexylmethyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4065547.png)

![5-[4-(3-methylbutanoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4065554.png)